

Physical and chemical properties of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1587061

[Get Quote](#)

An In-depth Technical Guide to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **4-(2-chlorophenyl)-3-methyl-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are a cornerstone in drug discovery, known for a wide spectrum of biological activities.^{[1][2][3]} This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, an analysis of the compound's structural and reactive characteristics, and insights into its potential applications. We will delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. All data and claims are supported by authoritative references to ensure scientific integrity.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.^[2] This structural motif is a privileged scaffold in pharmaceutical development, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.^{[4][5][6]} The versatility of the

pyrazole core stems from its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets.

4-(2-chlorophenyl)-3-methyl-1H-pyrazole (CAS No. 667400-39-7) is a specific derivative that incorporates a 2-chlorophenyl substituent at the 4-position and a methyl group at the 3-position. The presence of the halogenated phenyl ring makes it a valuable intermediate for creating more complex molecules through cross-coupling reactions and other transformations, enhancing its utility in drug discovery and agrochemical research.^[7] This guide will elucidate the foundational chemical and physical data essential for its application in a research setting.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental workflows. The predicted properties for **4-(2-chlorophenyl)-3-methyl-1H-pyrazole** are summarized below.

Property	Value	Source
CAS Number	667400-39-7	[8]
Molecular Formula	C ₁₀ H ₉ ClN ₂	[8]
Molecular Weight	192.64 g/mol	[8]
Appearance	Powder	[8]
Boiling Point	331.9 ± 30.0 °C (Predicted)	[8]
Density	1.246 g/cm ³ (Predicted)	[8]
pKa	13.83 ± 0.50 (Predicted)	[8]

Spectral Data and Structural Characterization

Accurate structural elucidation is paramount in chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary techniques for characterizing pyrazole derivatives.^{[4][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.^[4]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the C5-proton of the pyrazole ring, a singlet for the N-H proton (which may be broad and its chemical shift solvent-dependent), and a singlet for the C3-methyl group.
- ¹³C NMR: The carbon NMR spectrum will reveal signals for the carbons of the pyrazole ring and the 2-chlorophenyl substituent.^[4] Advanced 2D NMR techniques like HSQC and HMBC can be used to confirm the precise assignment of all proton and carbon signals.^[4]

This protocol outlines the standard procedure for acquiring high-quality NMR data for pyrazole derivatives.

- Sample Preparation: Accurately weigh 5-10 mg of **4-(2-chlorophenyl)-3-methyl-1H-pyrazole**.^[4]
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a 5 mm NMR tube.^[4] The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) according to standard instrument parameters.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis and interpretation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-(2-chlorophenyl)-3-methyl-1H-pyrazole**, the mass spectrum should display a molecular ion peak (M⁺) corresponding to its molecular weight (192.64 g/mol), with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺ peaks) due to the presence of the chlorine atom.

Chemical Properties and Reactivity

Stability and Storage

The long-term stability of pyrazole compounds is influenced by their structure and environmental conditions such as light, moisture, and oxygen.[\[10\]](#)

- **Degradation Pathways:** Oxidation is a common degradation pathway for pyrazoles, which can be initiated by atmospheric oxygen or light.[\[10\]](#)[\[11\]](#) Derivatives with certain functional groups may also be susceptible to hydrolysis.[\[10\]](#)[\[12\]](#)[\[13\]](#)
- **Recommended Storage:** To ensure chemical integrity, **4-(2-chlorophenyl)-3-methyl-1H-pyrazole** should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial).[\[10\]](#) The storage area should be cool, dry, and well-ventilated.[\[10\]](#) For highly sensitive applications or long-term storage, keeping the compound under an inert atmosphere of argon or nitrogen is advisable.[\[10\]](#)[\[11\]](#)

Reactivity of the Pyrazole Core

The pyrazole ring is aromatic and exhibits reactivity patterns characteristic of such systems.

- **Electrophilic Aromatic Substitution:** Pyrazoles readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. These substitutions typically occur at the C4 position, which is electronically enriched.[\[5\]](#)
- **N-Functionalization:** The 'pyrrole-like' nitrogen (N1) is nucleophilic and can be readily alkylated, acylated, or arylated, providing a key handle for structural modification.
- **Resistance to Oxidation/Reduction:** The aromatic pyrazole ring is generally resistant to oxidation and reduction, which contributes to its stability as a core scaffold in complex molecules.[\[3\]](#)[\[5\]](#) However, under forcing conditions like catalytic hydrogenation, the ring can be reduced to pyrazoline and subsequently to pyrazolidine.[\[3\]](#)[\[5\]](#)

Caption: Key reactive pathways of the pyrazole core.

Synthesis and Methodologies

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most versatile and widely used methods for preparing substituted pyrazoles.[14] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14]

[Click to download full resolution via product page](#)

Caption: General workflow for the Knorr synthesis of the target compound.

Detailed Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of **4-(2-chlorophenyl)-3-methyl-1H-pyrazole** from (2-chlorophenyl)hydrazine and an appropriate 1,3-dicarbonyl precursor.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suitable solvent such as ethanol or glacial acetic acid.
- Addition of Reactants: Add 2-chloro-1,3-butanedione (1.0 equivalent) to the solvent. Slowly add (2-chlorophenyl)hydrazine (1.0 equivalent) to the stirring solution. The initial condensation to the hydrazone is often exothermic.[14]
- Catalysis & Reflux: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H_2SO_4) if using a neutral solvent like ethanol. The acid catalyzes both the initial condensation and the subsequent cyclization.[14]
- Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-2 hours.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.

- Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane to yield the pure pyrazole.^[14]
- Characterization: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.

Applications and Biological Significance

The **4-(2-chlorophenyl)-3-methyl-1H-pyrazole** scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The pyrazole core is a known pharmacophore, and modifications to its substituents can lead to compounds with potent and selective activities.

- Medicinal Chemistry: Pyrazole derivatives are extensively researched for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.^{[2][12][13][15]} The specific substitution pattern of the target compound makes it an attractive candidate for library synthesis in drug discovery programs.
- Agrochemicals: This compound serves as a key intermediate in the synthesis of fungicides and other crop protection agents. For instance, related pyrazole structures are precursors to widely used fungicides like pyraclostrobin.^[7]
- Materials Science: The rigid, aromatic nature of the pyrazole ring makes it a useful building block in the development of novel organic materials with specific electronic or photophysical properties.

Conclusion

4-(2-chlorophenyl)-3-methyl-1H-pyrazole is a synthetically accessible and highly versatile heterocyclic compound. This guide has detailed its core physicochemical properties, provided robust protocols for its synthesis and characterization, and outlined its chemical reactivity. The stability and established reactivity of the pyrazole core, combined with the functionality offered

by its substituents, underscore its importance as a building block for advanced applications in drug discovery, agrochemicals, and materials science. The methodologies and data presented herein provide a solid foundation for researchers to confidently incorporate this compound into their scientific workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]
- 8. 667400-39-7 CAS MSDS (4-(2-chlorophenyl)-3-methyl-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587061#physical-and-chemical-properties-of-4-2-chlorophenyl-3-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com